3-Chloro-2-fluorobenzamide
Overview
Description
3-Chloro-2-fluorobenzamide: is an organic compound with the molecular formula C₇H₅ClFNO and a molecular weight of 173.57 g/mol It is a derivative of benzamide, where the benzene ring is substituted with chlorine and fluorine atoms at the third and second positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Chloro-2-fluorobenzamide typically involves the following steps:
Nitration: The starting material, 3-chloro-2-fluorobenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to form 3-chloro-2-fluoronitrobenzene.
Reduction: The nitro group in 3-chloro-2-fluoronitrobenzene is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 3-chloro-2-fluoroaniline.
Industrial Production Methods:
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
3-Chloro-2-fluorobenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, or halogens in the presence of a Lewis acid catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzamides.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Reduction: Formation of 3-chloro-2-fluoroaniline
Scientific Research Applications
Chemistry:
3-Chloro-2-fluorobenzamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the development of more complex molecules with potential biological activity .
Biology and Medicine:
In medicinal chemistry, this compound derivatives have been investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The presence of both chlorine and fluorine atoms enhances the compound’s ability to interact with biological targets, improving its efficacy and selectivity .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and materials science .
Mechanism of Action
The mechanism of action of 3-chloro-2-fluorobenzamide and its derivatives depends on their specific biological targets. For example, as enzyme inhibitors, these compounds may bind to the active site of the enzyme, blocking its activity and preventing the substrate from binding. The presence of chlorine and fluorine atoms can enhance binding affinity through halogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
- 3-Chloro-4-fluorobenzamide
- 2-Chloro-3-fluorobenzamide
- 3-Chloro-2-bromobenzamide
Comparison:
Compared to its analogs, 3-chloro-2-fluorobenzamide exhibits unique properties due to the specific positioning of the chlorine and fluorine atoms. This positioning can influence the compound’s reactivity, stability, and biological activity. For instance, the presence of fluorine at the ortho position relative to the amide group can enhance the compound’s lipophilicity and metabolic stability, making it a more attractive candidate for drug development .
Properties
IUPAC Name |
3-chloro-2-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTCFPJGIYHDRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333731 | |
Record name | 3-Chloro-2-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70333731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104326-94-5 | |
Record name | 3-Chloro-2-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70333731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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